molecular formula C7H5N5S B13993867 7H-purin-6-ylmethyl thiocyanate CAS No. 3389-33-1

7H-purin-6-ylmethyl thiocyanate

Cat. No.: B13993867
CAS No.: 3389-33-1
M. Wt: 191.22 g/mol
InChI Key: GEWKQNVKDYYVKQ-UHFFFAOYSA-N
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Description

7H-purin-6-ylmethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiocyanate group (-SCN) attached to a purine derivative, making it a valuable intermediate in the synthesis of organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-ylmethyl thiocyanate typically involves the thiocyanation of purine derivatives. One common method is the nucleophilic substitution reaction where a purine derivative reacts with thiocyanate ions (SCN-) in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dimethylformamide .

Industrial Production Methods: Industrial production of thiocyanates, including this compound, often employs electrochemical or photochemical methods. These methods are environmentally friendly and efficient, utilizing visible light or electricity to generate thiocyanate radicals that react with the purine substrate .

Chemical Reactions Analysis

Types of Reactions: 7H-purin-6-ylmethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted purine compounds .

Scientific Research Applications

7H-purin-6-ylmethyl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-purin-6-ylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Properties

CAS No.

3389-33-1

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

7H-purin-6-ylmethyl thiocyanate

InChI

InChI=1S/C7H5N5S/c8-2-13-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1H2,(H,9,10,11,12)

InChI Key

GEWKQNVKDYYVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CSC#N

Origin of Product

United States

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